

4-Pentyl-4'-iodobiphenyl physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentyl-4'-iodobiphenyl

Cat. No.: B1315050

[Get Quote](#)

An In-depth Technical Guide to 4-Pentyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyl-4'-iodobiphenyl is a biphenyl derivative characterized by a rigid biphenyl core, a flexible pentyl aliphatic chain, and a reactive iodine atom.^[1] Its unique molecular structure makes it a significant compound in the fields of advanced materials and organic synthesis.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Pentyl-4'-iodobiphenyl**, along with relevant experimental methodologies and reaction pathways.

Physical and Chemical Properties

4-Pentyl-4'-iodobiphenyl is typically a white or off-white solid, indicating a crystalline structure at standard temperatures.^[1] It is primarily recognized for its application as a crucial intermediate in the synthesis of liquid crystals, where the biphenyl core facilitates molecular alignment and the pentyl chain influences the mesophase behavior.^[1] Commercially available **4-Pentyl-4'-iodobiphenyl** often boasts a purity level exceeding 99.5%.^{[1][2]}

While specific quantitative data for melting point, boiling point, and solubility of **4-Pentyl-4'-iodobiphenyl** are not readily available in the reviewed literature, data for closely related

compounds are presented below for comparative purposes.

Table 1: General and Comparative Physical Properties

Property	4-Pentyl-4'-iodobiphenyl	4-Iodobiphenyl (Analogue)	4-Cyano-4'-pentylbiphenyl (5CB) (Analogue)
CAS Number	69971-79-5 [1] [2] [3]	1591-31-7	40817-08-1 [4] [5] [6] [7]
Molecular Formula	C ₁₇ H ₁₉ I	C ₁₂ H ₉ I	C ₁₈ H ₁₉ N [5] [7]
Appearance	White or off-white solid [1]	Pale-yellow to off-white powder	Off-white liquid crystal (nematic) [6]
Melting Point	Data not available	110-114 °C	22.5 °C [7]
Boiling Point	Data not available	322.7 °C at 760 mmHg	140-150 °C at 0.5 mmHg
Solubility	Data not available	Insoluble in water	Insoluble in water; Soluble in Chloroform, Acetone, Toluene [6]

Chemical Reactivity and Applications

The presence of an iodine atom on the biphenyl ring makes **4-Pentyl-4'-iodobiphenyl** a versatile building block in organic synthesis.[\[1\]](#) The carbon-iodine bond serves as a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[\[1\]](#)

Key Reactions

- Suzuki-Miyaura Coupling:** This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a primary method for forming carbon-carbon bonds. **4-Pentyl-4'-iodobiphenyl** can readily participate as the organohalide component.
- Stille Coupling:** This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium.

- Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

These reactions make **4-Pentyl-4'-iodobiphenyl** a valuable precursor for the synthesis of new pharmaceuticals, functional polymers, and other fine chemicals.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-Pentyl-4'-iodobiphenyl** are not widely published. However, based on the known reactivity of similar compounds, a general synthetic and analytical workflow can be proposed.

General Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of **4-Pentyl-4'-iodobiphenyl**, which would require optimization for specific laboratory conditions.

Materials:

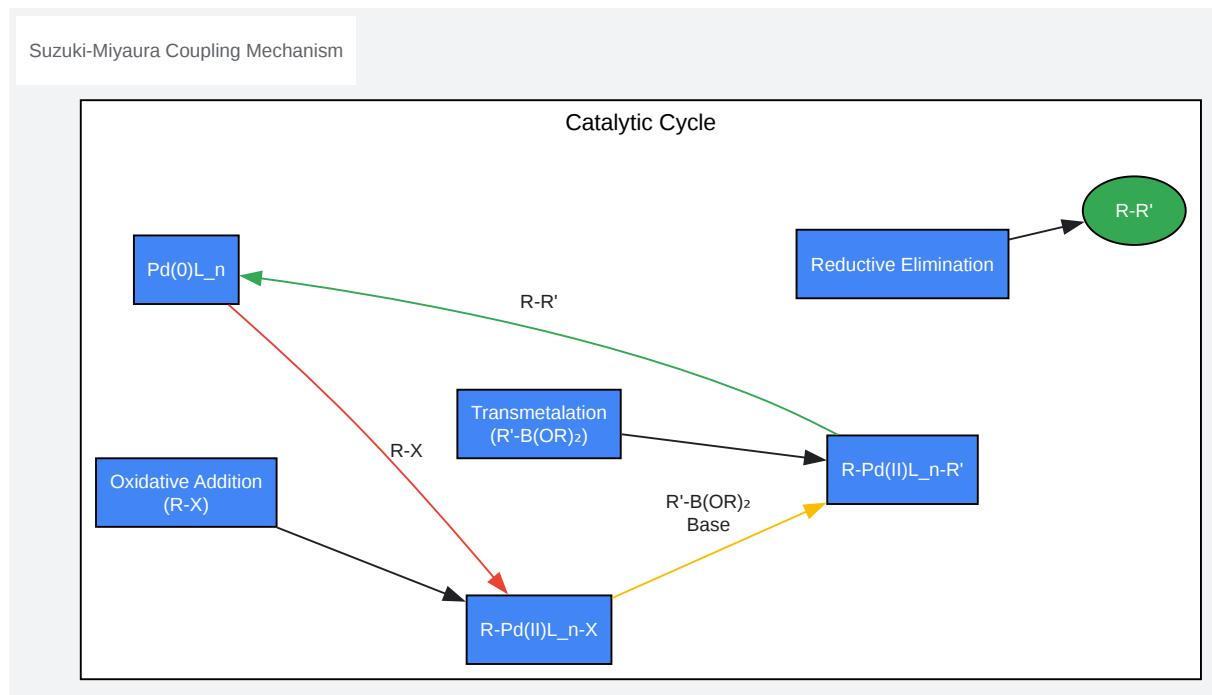
- 1-Iodo-4-bromobenzene (or 1,4-diiodobenzene)
- 4-Pentylphenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dpf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

- To a reaction flask, add 1-iodo-4-bromobenzene, 4-pentylphenylboronic acid, the palladium catalyst, and the base.
- Purge the flask with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent to the flask.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Characterization Methods

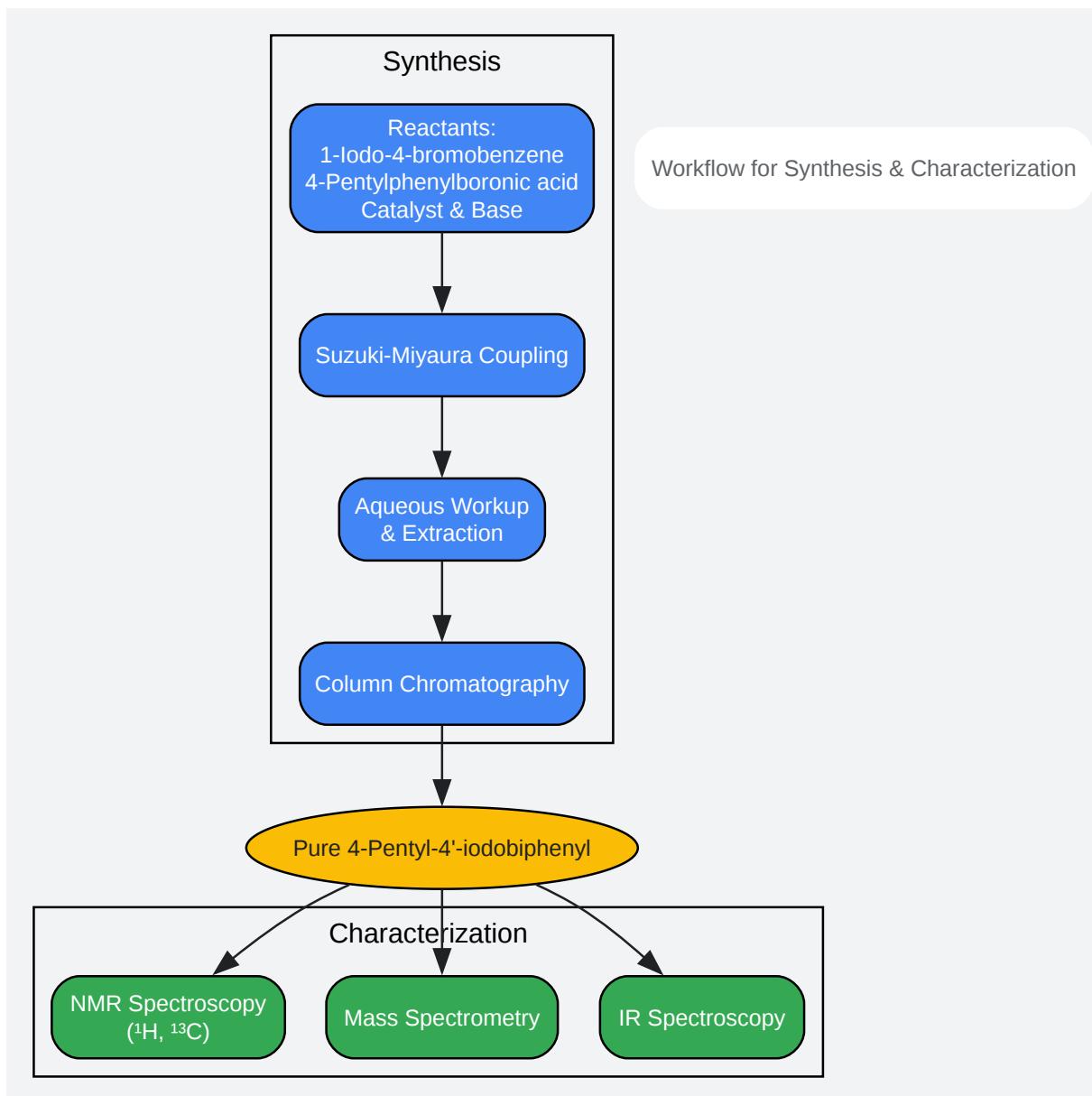

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized **4-Pentyl-4'-iodobiphenyl**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to elucidate the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational modes of the molecule.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Workflow

This diagram outlines a logical workflow for the synthesis and characterization of **4-Pentyl-4'-iodobiphenyl**.

[Click to download full resolution via product page](#)

Caption: A proposed workflow for the synthesis and characterization of **4-Pentyl-4'-iodobiphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | TCI AMERICA [tcichemicals.com]
- 5. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 7. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [4-Pentyl-4'-iodobiphenyl physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315050#4-pentyl-4-iodobiphenyl-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com